molecular formula C10H11ClN2O2 B2750906 5-{[(3-Chloropyridin-2-yl)oxy]methyl}pyrrolidin-2-one CAS No. 2195941-70-7

5-{[(3-Chloropyridin-2-yl)oxy]methyl}pyrrolidin-2-one

Cat. No.: B2750906
CAS No.: 2195941-70-7
M. Wt: 226.66
InChI Key: JFWLDYQFBNBVMP-UHFFFAOYSA-N
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Description

5-{[(3-Chloropyridin-2-yl)oxy]methyl}pyrrolidin-2-one is a chemical compound that features a pyrrolidin-2-one core structure with a 3-chloropyridin-2-yloxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(3-Chloropyridin-2-yl)oxy]methyl}pyrrolidin-2-one typically involves the reaction of 3-chloropyridine-2-ol with a suitable pyrrolidin-2-one derivative. The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction parameters such as temperature, pressure, and reactant concentrations are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

5-{[(3-Chloropyridin-2-yl)oxy]methyl}pyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrrolidin-2-one core .

Scientific Research Applications

5-{[(3-Chloropyridin-2-yl)oxy]methyl}pyrrolidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 5-{[(3-Chloropyridin-2-yl)oxy]methyl}pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[(3-Chloropyridin-2-yl)oxy]methyl}pyrrolidin-2-one is unique due to its specific combination of the pyrrolidin-2-one core and the 3-chloropyridin-2-yloxy substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

5-[(3-chloropyridin-2-yl)oxymethyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O2/c11-8-2-1-5-12-10(8)15-6-7-3-4-9(14)13-7/h1-2,5,7H,3-4,6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFWLDYQFBNBVMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1COC2=C(C=CC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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